6-Keto Cyproterone Acetate

Description

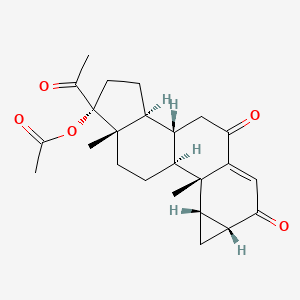

Structure

3D Structure

Properties

IUPAC Name |

[(1S,2S,3S,5R,11R,12S,15R,16S)-15-acetyl-2,16-dimethyl-6,9-dioxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadec-7-enyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O5/c1-12(25)24(29-13(2)26)8-6-16-14-10-21(28)19-11-20(27)15-9-18(15)23(19,4)17(14)5-7-22(16,24)3/h11,14-18H,5-10H2,1-4H3/t14-,15+,16-,17-,18-,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIRUTYUSQYFQAC-FDTZYFLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2CC(=O)C4=CC(=O)C5CC5C34C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)C4=CC(=O)[C@@H]5C[C@@H]5[C@]34C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50857905 | |

| Record name | (1R,3aS,3bR,7aR,8aS,8bS,8cS,10aS)-1-Acetyl-8b,10a-dimethyl-5,7-dioxo-1,2,3,3a,3b,4,5,7,7a,8,8a,8b,8c,9,10,10a-hexadecahydrocyclopenta[a]cyclopropa[g]phenanthren-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17184-05-3 | |

| Record name | 3′H-Cyclopropa[1,2]pregna-1,4-diene-3,6,20-trione, 1β,2β-dihydro-17-hydroxy-, acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17184-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,3aS,3bR,7aR,8aS,8bS,8cS,10aS)-1-Acetyl-8b,10a-dimethyl-5,7-dioxo-1,2,3,3a,3b,4,5,7,7a,8,8a,8b,8c,9,10,10a-hexadecahydrocyclopenta[a]cyclopropa[g]phenanthren-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1β,2β-dihydro-17α-hydroxy-3â??H-cyclopropa[1,2]-pregna-1,4-diene-3,6,20-trione acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,6,20-trioxo-1β,2β-dihydro-3′H-cyclopropa[1,2]pregna-1,4-dien-17-yl acetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PT2TTV9KZT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Derivatization of 6 Keto Cyproterone Acetate

Methodologies for de novo Chemical Synthesis of 6-Keto Cyproterone (B1669671) Acetate (B1210297)

The de novo synthesis of 6-Keto Cyproterone Acetate is intrinsically linked to the synthesis of its parent compound, Cyproterone Acetate. The pathways typically involve the construction of the core steroid structure followed by specific modifications to introduce the ketone at the C6 position.

Conventional chemical synthesis of the cyproterone acetate scaffold is a multi-step endeavor, often commencing from readily available steroid precursors like solasodine (B1681914). google.comgoogle.com An 18-step conventional process has been described, which newer methods have sought to shorten to 14 or 16 steps for improved cost-effectiveness and speed. google.com

A generalized pathway involves several key transformations:

Starting Material Conversion: Initial steps convert a precursor like solasodine into key intermediates such as 17α-acetoxyprogesterone. google.comgoogle.com

Introduction of Unsaturation: A double bond is introduced at the C6 position of 17α-acetoxyprogesterone to form 4,6-pregnadiene-17α-ol-3,20-dione-17-acetate. google.com This is often achieved using a dehydrogenation agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). google.comgoogle.com

Epoxidation and Chlorination: The C6-C7 double bond is then epoxidized, commonly with an agent like m-chloroperbenzoic acid (m-CPBA). google.com This epoxide ring is subsequently opened with hydrochloric acid to yield a chlorohydrin intermediate, which is then dehydrated to introduce the chlorine atom at C6 and re-form a double bond, resulting in chlormadinone (B195047) acetate. google.com

Cyclopropanation: The final characteristic 1α,2α-methylene ring is formed via a cyclopropanation reaction. A common method involves reacting an appropriate precursor, such as delmadinone (B137183) acetate, with trimethyl sulfoxonium iodide (TMSI) and a strong base like sodium hydride in a solvent such as dimethylsulfoxide (DMSO). google.comgoogle.com

To arrive at this compound, a final oxidation step would be required on a suitable intermediate prior to the final chlorination and cyclopropanation steps, or on the final Cyproterone Acetate molecule itself, to convert the C6 position into a carbonyl group.

Chemo-biocatalytic methods integrate enzymatic reactions into classical chemical synthesis to leverage the high selectivity and mild reaction conditions of biocatalysts. While a direct chemo-biocatalytic synthesis for this compound is not extensively documented, the synthesis of its precursor, Cyproterone Acetate, provides a clear blueprint. researchgate.netnih.gov

A key biocatalytic step in a recently developed synthesis of Cyproterone Acetate is the Δ¹-dehydrogenation of the steroid A-ring. researchgate.netresearchgate.net This transformation is catalyzed by an engineered 3-ketosteroid-Δ¹-dehydrogenase (ReM2) and is crucial for forming the C1-C2 double bond necessary for the subsequent cyclopropanation. researchgate.net This enzymatic step showcases high efficiency and selectivity, which can be challenging to achieve with purely chemical methods. researchgate.net

Furthermore, biotransformations are widely used for the specific hydroxylation of steroid scaffolds. researchgate.net For instance, Cyproterone Acetate can be hydroxylated to its main human metabolite, 15β-hydroxycyproterone acetate, using cytochrome P450 enzymes like CYP106A2 expressed in whole-cell systems. researchgate.net This highlights the potential for using a specific monooxygenase to introduce a hydroxyl group at the C6 position, which could then be chemically oxidized to the target 6-keto functionality.

The key reactions integrated into this flow process include: researchgate.netnih.gov

Engineered Enzyme-Catalyzed Dehydrogenation: The ReM2-catalyzed Δ¹-dehydrogenation to form the C1-C2 double bond.

Substrate-Controlled Hydration: A cobalt-catalyzed Mukaiyama hydration to stereoselectively install the critical C17α-OH group.

Rapid Cyclopropanation: A Corey-Chaykovsky cyclopropanation to build the cyclopropyl (B3062369) ring.

This automated, multi-step continuous synthesis demonstrates a significant advancement in producing complex steroids. researchgate.net The production of this compound would logically follow as a subsequent module in such a flow system, involving a selective oxidation of a suitable steroidal intermediate.

| Step | Transformation | Key Reagent/Catalyst | Yield |

|---|---|---|---|

| 1 | ReM2-catalyzed Δ¹-dehydrogenation | Engineered 3-ketosteroid-Δ¹-dehydrogenase (ReM2) | 88% |

| 2-3 | Ethynylation/Rupe rearrangement | Ethynylmagnesium bromide, H₂SO₄ | 91% |

| 4 | Mukaiyama hydration | Co(acac)₂, PhSiH₃ | 85% |

| 5-6 | Δ⁶-dehydrogenation/Ketalization | DDQ, Ethylene glycol | 75% |

| 7 | Corey-Chaykovsky cyclopropanation | Trimethylsulfoxonium iodide (TMSOI) | 86% |

| 8-10 | Epoxidation/Chlorination/Deprotection | m-CPBA, HCl, Pyridinium p-toluenesulfonate (PPTS) | 85% |

Targeted Derivatization and Analog Generation of this compound

This compound is itself a derivative and known impurity of Cyproterone Acetate. chemicalbook.com The generation of analogs and derivatives from the core steroid structure is a common strategy in drug discovery to modify biological activity and pharmacokinetic properties.

Derivatization can occur at various positions on the steroid nucleus. For example, the C3-keto group is a common site for modification. The replacement of the C3-keto group with an oxime group is a known strategy to reduce the androgenicity of testosterone-derived progestins like norgestimate. tandfonline.com Similar modifications could be envisioned for the this compound scaffold.

Another approach to analog generation is the creation of steroid dimers. Dimeric structures of testosterone (B1683101) and androstenedione (B190577) have been synthesized, often linked through various aliphatic or aromatic chains, to explore their potential as antiandrogens or for studying enzyme binding. nih.gov For example, a testosterone dimer was found to be approximately five times more active than Cyproterone Acetate in inhibiting the growth of LNCaP prostate cancer cells. nih.gov These strategies, while applied to other steroids, demonstrate the potential for creating novel analogs based on the this compound framework.

Characterization of Synthetic Intermediates and Final Products of this compound

The unambiguous characterization of synthetic intermediates and the final product is critical to confirm structure and purity. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

For the final product, This compound , key identifying information has been established.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 17184-05-3 | chemicalbook.comscbt.comlgcstandards.com |

| Molecular Formula | C₂₄H₃₀O₅ | scbt.comlgcstandards.comfinetechnology-ind.com |

| Molecular Weight | 398.49 g/mol | scbt.com |

| Purity (HPLC) | >95% | lgcstandards.comlgcstandards.com |

| InChI Key | WIRUTYUSQYFQAC-FDTZYFLXSA-N | finetechnology-ind.com |

The characterization of synthetic intermediates relies heavily on methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Molecular Structure, Conformation, and Spectroscopic Analysis of 6 Keto Cyproterone Acetate

Advanced Spectroscopic Characterization of 6-Keto Cyproterone (B1669671) Acetate (B1210297)

While detailed spectroscopic data for 6-Keto Cyproterone Acetate is not extensively published in peer-reviewed literature, its structural features allow for a comprehensive theoretical analysis based on established principles of spectroscopy and data from structurally analogous steroids. daicelpharmastandards.comescholarship.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a definitive tool for elucidating the complex molecular structure of steroids. For this compound, both ¹H and ¹³C NMR would provide a detailed map of the carbon skeleton and proton environments.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the methyl protons, the cyclopropyl (B3062369) ring protons, and the olefinic protons of the A-ring. The angular methyl protons (C-18 and C-19) would appear as sharp singlets. The protons of the 17α-acetoxy group and the 20-keto-methyl group would also be readily identifiable singlets. The complex coupling patterns in the aliphatic regions of the steroid backbone would provide information on the relative stereochemistry.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would be characterized by signals for the three ketone carbonyl carbons (C-3, C-6, and C-20) and the ester carbonyl of the acetate group, typically found in the downfield region (170-210 ppm). The numerous sp³ hybridized carbons of the steroid nucleus would resonate in the upfield region, while the sp² carbons of the A-ring would appear around 120-170 ppm.

Expected NMR Chemical Shifts: Based on data from similar steroid structures, the following table outlines the expected chemical shift ranges for key functional groups of this compound. escholarship.org

| Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| C-18 Methyl | ~0.7-0.9 | ~16-18 |

| C-19 Methyl | ~1.2-1.4 | ~18-20 |

| Acetate Methyl | ~2.0-2.2 | ~21-23 |

| 20-Keto Methyl | ~2.1-2.3 | ~31-33 |

| Cyclopropyl Protons | ~0.8-1.5 | ~15-25 |

| Olefinic Protons (C-4) | ~6.0-6.2 | ~125-128 |

| Olefinic Proton (C-1) | ~7.0-7.2 | ~150-155 |

| Ester Carbonyl (C=O) | - | ~170-172 |

| Ketone Carbonyls (C=O) | - | ~195-210 |

Note: These are estimated values based on analogous compounds. Actual experimental values may vary.

Mass Spectrometry (MS) Profiling

Mass spectrometry of this compound (Molecular Weight: 398.49 g/mol ) would provide confirmation of its molecular weight and insights into its fragmentation pathways, aiding in its identification. scbt.com Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion peak [M+H]⁺ at m/z 399.21 or [M+Na]⁺ at m/z 421.19 would be prominent.

Hard ionization techniques like Electron Impact (EI) would induce characteristic fragmentation. Key fragmentation patterns for steroids include:

Loss of the Acetoxy Group: A primary fragmentation would be the cleavage of the acetate group, leading to a significant fragment.

Loss of Acetic Acid: A neutral loss of acetic acid (CH₃COOH, 60 Da) is a common pathway for acetylated steroids.

Ring Cleavage: Fragmentation of the steroid's four-ring system would produce a complex pattern of lower mass ions, which is characteristic of the specific steroid skeleton. The presence of the 6-keto group would influence the fragmentation of the B-ring.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by the stretching vibrations of its various carbonyl groups. Distinct absorption bands would be expected for:

The ester carbonyl (C=O) of the acetate group, typically around 1735-1750 cm⁻¹.

The saturated 20-keto group (C=O), around 1705-1725 cm⁻¹.

The α,β-unsaturated ketone in the A-ring (C=O at C-3), which would be at a lower frequency, approximately 1660-1680 cm⁻¹.

The additional ketone at C-6 would also contribute to the carbonyl region, likely around 1700-1715 cm⁻¹.

The C=C double bond stretching of the conjugated system in the A-ring would appear around 1600-1620 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is dictated by the conjugated π-electron system in the A-ring. The conjugated enone and dienone systems in steroids exhibit strong absorption. For this compound, the extended conjugation involving the C-4 and C-1 double bonds with the C-3 and C-6 ketones would result in a characteristic π → π* transition, likely with a λmax in the range of 280-320 nm. The n → π* transitions of the ketone groups are also expected, though they are typically weaker. researchgate.net

Crystallographic Studies of this compound

To date, the specific crystal structure of this compound has not been reported in publicly available databases. However, analysis of the parent compound, Cyproterone Acetate, provides a basis for predicting its solid-state behavior. uliege.benih.gov

It is anticipated that this compound would crystallize in a non-centrosymmetric space group, typical for chiral molecules like steroids. The molecular packing would be governed by van der Waals forces and potential C-H···O hydrogen bonds involving the ketone and acetate oxygen atoms. The introduction of the polar keto group at C-6 could lead to different intermolecular interactions and crystal packing compared to Cyproterone Acetate, potentially affecting its physical properties such as melting point and solubility. The reported melting point is above 251°C (with decomposition). chemicalbook.com

Conformational Analysis and Stereochemistry of this compound

The stereochemistry of this compound is inherited from its steroidal precursor, featuring a rigid tetracyclic framework with multiple chiral centers. The conformation of the steroid nucleus, particularly the A and B rings, is significantly influenced by the introduction of the 6-keto group.

Biochemical Transformations and Metabolic Fates of 6 Keto Cyproterone Acetate

Enzymatic Formation of 6-Keto Cyproterone (B1669671) Acetate (B1210297) from Precursors (e.g., Cyproterone Acetate)

The direct enzymatic conversion of Cyproterone Acetate to 6-Keto Cyproterone Acetate in biological systems has not been documented in peer-reviewed scientific literature. This compound is recognized and available commercially as a chemical impurity of Cyproterone Acetate, suggesting it may arise as a byproduct of chemical synthesis rather than as a significant biological metabolite. lgcstandards.comtandfonline.com

In contrast, the primary metabolic pathway for the precursor, Cyproterone Acetate, is well-established. It is principally metabolized through hydroxylation and de-acetylation. wisdomlib.org The major human metabolite is 15β-hydroxycyproterone acetate (15β-OH-CPA), a reaction predominantly catalyzed by the Cytochrome P450 enzyme system. wikipedia.orgwikipedia.org Other identified pathways for CPA include the reduction of the keto group at the C-3 position, which can be followed by conjugation reactions. nih.gov

Identification of Involved Enzyme Systems (e.g., Cytochrome P450 Enzymes, Hydroxysteroid Dehydrogenases)

Due to the lack of evidence for the formation of this compound as a metabolite, the specific enzyme systems involved in its potential biosynthesis remain unidentified. However, the metabolism of its precursor, CPA, involves several well-characterized enzyme families.

Cytochrome P450 (CYP) Enzymes: The CYP3A4 isoenzyme, located primarily in the liver and gut, is the main catalyst for the hydroxylation of CPA to its major metabolite, 15β-OH-CPA. wikipedia.orgwikipedia.org

Hydroxysteroid Dehydrogenases (HSDs): These enzymes are crucial in steroid metabolism. While their direct action to form a 6-keto group on CPA is not reported, they are involved in other transformations, such as the reduction of the C-3 keto group of CPA. nih.gov Cyproterone Acetate has also been shown to influence the activity of 3β-hydroxysteroid dehydrogenase. nih.gov

Sulfotransferases (SULTs): These cytosolic enzymes are involved in Phase II conjugation reactions. A proposed bioactivation pathway for CPA involves reduction at the C-3 keto group followed by sulfonation of the resulting hydroxyl group, a reaction catalyzed by hydroxysteroid sulfotransferases. wisdomlib.orgnih.gov

Table 1: Enzyme Systems Involved in the Metabolism of Cyproterone Acetate (Precursor)

| Enzyme System | Specific Enzyme(s) | Metabolic Reaction | Subcellular Location |

| Cytochrome P450 | CYP3A4 | 15β-Hydroxylation | Endoplasmic Reticulum |

| Hydroxysteroid Dehydrogenases | Not specified | C-3 Keto Reduction | Cytosol / Mitochondria / Endoplasmic Reticulum |

| Sulfotransferases | Hydroxysteroid sulfotransferase | Sulfonation of hydroxylated metabolites | Cytosol |

Kinetic Studies of this compound Formation

There are no kinetic studies available in the scientific literature that describe the rate of formation for this compound. Research efforts have focused on the kinetics of the main metabolic pathways of the parent compound, CPA. For instance, the conversion of CPA to its primary metabolite, 15β-hydroxycyproterone acetate, has been studied using a bacterial system expressing the P450 enzyme CYP106A2. nih.gov

*Table 2: Enzyme Kinetics for 15β-hydroxycyproterone acetate Formation by CYP106A2 **

| Parameter | Value |

| Vmax | 61.65 ± 2.56 nmol product / nmol CYP / min |

| Km | 103.14 ± 11.99 µM |

*Data from a study using a Bacillus megaterium whole-cell system and does not pertain to this compound formation. nih.gov

Further Biotransformation Pathways of this compound

Information regarding the subsequent metabolic fate and biotransformation of this compound is absent from the scientific literature. The metabolic pathways for a compound are typically investigated only after it has been identified as a significant metabolite or a compound of direct biological relevance. As this compound is primarily classified as an impurity, its further metabolism has not been a subject of investigation.

Investigation of Conjugation Reactions (e.g., Glucuronidation, Sulfonation)

No studies have been published that investigate the conjugation of this compound via glucuronidation or sulfonation. For the parent compound, CPA, metabolites are known to be excreted as glucuronide conjugates. wisdomlib.org Furthermore, sulfonation of a reduced CPA metabolite is a proposed bioactivation step. nih.gov These Phase II reactions, which increase the water solubility of xenobiotics to facilitate their excretion, are common for steroidal compounds. iarc.fr

Identification of Downstream Metabolites of this compound

There are no identified downstream metabolites of this compound reported in the literature. The metabolic cascade of this specific compound has not been elucidated. The known downstream metabolites of its precursor, CPA, include various hydroxylated species, with 15β-hydroxycyproterone acetate being the most prominent, as well as de-acetylated products. wisdomlib.orgwikipedia.org

Subcellular Localization of this compound Metabolic Enzymes

As the enzymes responsible for the formation and potential further metabolism of this compound have not been identified, their subcellular localization remains unknown. However, the enzymes that metabolize its precursor, CPA, are found in specific cellular compartments critical for drug metabolism.

Table 3: Subcellular Localization of Major Enzyme Families in Steroid Metabolism

| Enzyme Family | Primary Subcellular Location | Relevance to CPA Metabolism |

| Cytochrome P450 Enzymes | Endoplasmic Reticulum (Microsomes) | Site of the primary hydroxylation of CPA. who.int |

| Sulfotransferases (SULTs) | Cytosol | Location for the sulfonation of CPA metabolites. nih.gov |

| 3β-Hydroxysteroid Dehydrogenase (3β-HSD) | Endoplasmic Reticulum & Mitochondria | Involved in the interconversion of steroids. mdpi.com |

Molecular Pharmacology and Receptor Interactions of 6 Keto Cyproterone Acetate in Preclinical Models

Androgen Receptor (AR) Binding and Modulation by 6-Keto Cyproterone (B1669671) Acetate (B1210297)

Specific studies detailing the ligand binding affinity and specificity of 6-Keto Cyproterone Acetate for the androgen receptor (AR) are not prominently featured in the available scientific literature.

In contrast, the parent compound, Cyproterone Acetate (CPA), is well-characterized as a potent, competitive antagonist of the androgen receptor. wikipedia.org It directly competes with endogenous androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), for the same binding site on the AR. wikipedia.orgdrugbank.com In vitro studies have determined the inhibitory concentration (IC50) of CPA for the androgen receptor to be approximately 7.1 nM. apexbt.comselleckchem.comchemsrc.com This high affinity underscores its primary mechanism as an antiandrogen. drugbank.com

The precise agonist or antagonist properties of this compound on androgen receptor-mediated transcription have not been specifically elucidated in preclinical research.

Cyproterone Acetate (CPA) primarily functions as a competitive antagonist at the AR, blocking the transcriptional activity induced by natural androgens. wikipedia.orgnih.gov However, research reveals a more complex, dualistic nature. At higher concentrations, CPA can exhibit partial agonist activity, with an effective concentration (EC50) for agonism reported at 4.0 μM. apexbt.comselleckchem.comchemsrc.com This means that while low concentrations of CPA inhibit testosterone-stimulated gene transcription, higher concentrations can paradoxically stimulate it. selleckchem.comchemsrc.com Furthermore, in specific contexts, such as in the LNCaP prostate cancer cell line which harbors a T877A mutation in the AR ligand-binding domain, CPA behaves as a full agonist. nih.gov

There is no specific data available describing the conformational changes in the androgen receptor upon binding of this compound.

The binding of a ligand to the AR is known to initiate significant conformational changes that dictate its function. wikidoc.orgnih.gov Agonist binding typically induces a conformation that allows for the release of heat shock proteins, receptor dimerization, nuclear translocation, and the recruitment of coactivators to regulate gene expression. nih.gov As an antagonist, Cyproterone Acetate (CPA) induces a distinct conformational state. Studies on the T877A mutant AR have shown that the bulky structure of CPA, particularly its 17α-acetate group, forces a structural rearrangement. nih.govresearchgate.net This includes the partial unfolding of the C-terminal end of helix 11 and the displacement of the loop between helices 11 and 12, a conformation that is incompatible with full receptor activation. researchgate.net Additionally, some studies suggest that the anti-androgenic action of CPA involves the inhibition of the androgen receptor's translocation from the cytoplasm to the nucleus. nih.gov

Glucocorticoid Receptor (GR) Interactions of this compound

Specific research on the interactions between this compound and the glucocorticoid receptor (GR) is not available.

The parent compound, Cyproterone Acetate (CPA), is a known antagonist of the GR. nih.gov It demonstrates a binding affinity (Kd) for the GR in the range of 15-70 nM and acts as a competitive antagonist against dexamethasone, with a reported inhibitory constant (Ki) of 10-30 nM in rat hepatocyte models. nih.gov The mechanism of CPA's antagonism at the GR is described as "passive." Unlike "active" antagonists such as RU486, CPA lacks a bulky side chain at the C11β position that would actively displace the C-terminal helix of the receptor's ligand-binding domain. nih.gov Interestingly, a specific mutation in the GR (M560A) has been shown to convert CPA from an antagonist into a potent agonist, highlighting the critical role of specific amino acid residues in determining ligand function. nih.govresearchgate.net

Progesterone (B1679170) Receptor (PR) Affinity and Activity of this compound

The affinity and activity of this compound at the progesterone receptor (PR) have not been specifically documented.

Modulation of Other Nuclear Receptors by this compound (e.g., Pregnane (B1235032) X Receptor, Aryl Hydrocarbon Receptor)

Direct studies on the modulation of other nuclear receptors by this compound are absent from the scientific literature. However, its parent compound, Cyproterone Acetate (CPA), has been shown to interact with several other receptors.

Pregnane X Receptor (PXR): Cyproterone Acetate is an established activator (ligand) of the pregnane X receptor (PXR, NR1I2). nih.govoup.comoup.com PXR is a critical nuclear receptor that functions as a sensor for foreign substances (xenobiotics) and regulates the expression of genes involved in drug metabolism and detoxification, such as those in the CYP3A family. nih.govoup.com The activation of PXR by CPA is a significant aspect of its interaction with metabolic pathways in the liver. oup.comphysiology.org

Aryl Hydrocarbon Receptor (AhR): The interaction of Cyproterone Acetate with the aryl hydrocarbon receptor (AhR) appears to be species-specific. nih.gov In preclinical models using mouse liver cells (Hepa-1c1c7), CPA acts as an AhR agonist, inducing the expression of the target gene CYP1A1 and promoting the nuclear translocation of the AhR. nih.govresearchgate.net Conversely, in human liver (HepG2) and breast cancer (MCF7) cell lines, CPA behaves as an AhR antagonist, suppressing both basal and ligand-induced CYP1A1 expression. nih.gov This dual, species-dependent activity has led to its classification as a potential endocrine disruptor of AhR signaling. nih.gov

Non-Genomic Mechanisms of Action of this compound in Research Models

The classical, or genomic, mechanism of steroid hormone action involves the binding of the hormone to intracellular receptors, which then act as transcription factors to modulate gene expression. nih.gov This process typically occurs over hours to days. mdpi.com However, a growing body of evidence supports the existence of non-genomic, rapid actions of steroids that are initiated at the cell membrane and occur within seconds to minutes. nih.govresearchgate.net These non-genomic pathways are often mediated by membrane-associated steroid receptors and involve the activation of various intracellular signaling cascades. While research on the specific non-genomic mechanisms of this compound is not extensively documented in publicly available literature, insights can be drawn from studies on its parent compound, cyproterone acetate (CPA), and the broader understanding of non-genomic steroid signaling.

Steroids have been shown to elicit rapid cellular responses even when prevented from entering the cell, suggesting a mechanism independent of nuclear receptor interaction. nih.gov These rapid effects can include alterations in intracellular ion concentrations, such as calcium, and the activation of kinase pathways like the mitogen-activated protein kinase (MAPK) family. nih.govoup.com

Research into the non-genomic effects of androgens and anti-androgens has revealed complex and sometimes contradictory findings. For instance, in a study investigating androgen-induced calcium fluxes in rat Sertoli cells and human prostatic cell lines, testosterone was found to induce a rapid increase in intracellular calcium. oup.com Interestingly, this effect was not blocked by cyproterone acetate, suggesting that CPA may not interfere with this specific non-genomic androgen action. oup.com However, other anti-androgens like hydroxyflutamide (B1664084) did abolish the calcium response. oup.com

In contrast, studies on the aryl hydrocarbon receptor (AhR), a cytoplasmic receptor that translocates to the nucleus upon activation, have shown that CPA can act as a disruptor of AhR signaling. nih.gov In mouse Hepa-1c1c7 cells, CPA was found to induce the expression of CYP1A1, a target gene of AhR, in a time- and dose-dependent manner, suggesting an agonistic effect. nih.gov This interaction with a cytoplasmic receptor that initiates a signaling cascade can be considered a non-genomic action.

The potential for this compound to engage in non-genomic signaling would likely be tied to its ability to interact with membrane-bound receptors or other cytoplasmic signaling molecules. The structural modifications that differentiate it from CPA could influence its binding affinity and subsequent activation of these pathways.

Research Findings on Related Compounds

To illustrate the types of non-genomic effects observed with related steroid compounds, the following tables summarize key findings from preclinical research models. It is important to note that these data pertain to cyproterone acetate and other androgens, not specifically to this compound, and are presented here for contextual understanding.

Table 1: Effect of Cyproterone Acetate on Androgen-Induced Calcium Flux

| Cell Type | Androgen Stimulus | Effect of Cyproterone Acetate (1000 nM) | Reference |

|---|---|---|---|

| Rat Sertoli Cells | Testosterone (10 nM) | Did not abolish the calcium response | oup.com |

| LNCaP (human prostatic tumor cell line) | Testosterone (10 nM) | Did not abolish the calcium response | oup.com |

| PC3 (human prostatic cell line) | Testosterone (10 nM) | Did not abolish the calcium response | oup.com |

Table 2: Effect of Cyproterone Acetate on Aryl Hydrocarbon Receptor (AhR) Signaling in Mouse Hepa-1c1c7 Cells

| Parameter | Treatment | Observation | Reference |

|---|---|---|---|

| CYP1A1 mRNA expression | Cyproterone Acetate | Time- and dose-dependent induction | nih.gov |

| CYP1A1 protein expression | Cyproterone Acetate (60 μM) | Maximal induction up to 15.3-fold after 6 hours | nih.gov |

| AHRE Transcriptional Activity | Cyproterone Acetate (30 μM) | Increased up to 2.5-fold after 6 hours | nih.gov |

The study of non-genomic steroid actions is a rapidly evolving field. endocrine.org While direct evidence for this compound is currently lacking, the research on its parent compound and other steroids provides a framework for potential mechanisms that could be investigated in future preclinical models. These could include interactions with membrane androgen receptors, modulation of ion channels, and activation of various kinase signaling pathways. nih.gov

Cellular and Subcellular Effects of 6 Keto Cyproterone Acetate in in Vitro Research

Effects on Cell Proliferation and Apoptosis in Specific Cell Lines (e.g., Prostate Cancer Cell Lines, Hepatocytes)

There is no specific information available in the reviewed scientific literature regarding the direct effects of 6-Keto Cyproterone (B1669671) Acetate (B1210297) on cell proliferation or apoptosis in cell lines such as prostate cancer cells or hepatocytes.

In contrast, the parent compound, Cyproterone Acetate (CPA), has been shown to exhibit cytotoxic and apoptotic effects against various cancer cell lines. For instance, CPA demonstrates antiproliferative activity against androgen-dependent (LNCaP) and androgen-independent (PC3, DU145) prostate cancer cells nih.govescholarship.org. It has also been found to induce apoptosis in testicular (Tera-1) and macrophage (RAW 264.7) cancer cell lines jobrc.org. Furthermore, CPA can enhance apoptosis induced by other agents like TRAIL in androgen-independent prostate cancer cells nih.govmdpi.com. The specific actions of its 6-keto metabolite in these processes remain uncharacterized.

Table 1: In Vitro Effects of 6-Keto Cyproterone Acetate on Cell Proliferation and Apoptosis (Based on available literature)

| Cell Line | Effect on Proliferation | Effect on Apoptosis | Source |

|---|---|---|---|

| Prostate Cancer Cells | No data available | No data available | N/A |

| Hepatocytes | No data available | No data available | N/A |

Modulation of Gene Expression and Protein Synthesis by this compound

No published studies were identified that specifically investigate the role of this compound in the transcriptional regulation of steroid-responsive genes. The parent compound, CPA, is known to act as an androgen receptor antagonist, thereby blocking the transcriptional effects of androgens wikipedia.orgdrugbank.com. It can also influence the expression of various genes, including those involved in apoptosis pathways like the death receptor 5 (DR5) nih.govmdpi.com. Whether this compound retains, loses, or has altered activity on these or other steroid-responsive genes is currently unknown.

The effects of this compound on the induction or inhibition of drug-metabolizing enzymes have not been specifically documented in the available literature.

The metabolism and enzyme interactions of the parent compound, CPA, are better understood. CPA is primarily metabolized by the enzyme CYP3A4 wikipedia.orgdrugbank.com. At high doses, CPA can also act as an inhibitor of CYP3A4 hep-druginteractions.org. Additionally, CPA has been shown to have species-specific effects on CYP1A1, acting as an inducer in mouse cells and a suppressor in human cells through the Aryl hydrocarbon Receptor (AhR) pathway nih.govnih.gov. The specific impact of the 6-Keto metabolite on these crucial enzyme systems has not been reported.

Table 2: In Vitro Effects of this compound on Drug-Metabolizing Enzymes (Based on available literature)

| Enzyme | Effect | Cell System | Source |

|---|---|---|---|

| CYP1A1 | No data available | N/A | N/A |

| CYP3A4 | No data available | N/A | N/A |

Genotoxicity and DNA Adduct Formation Studies of this compound in Isolated Cells

There are no direct studies on the genotoxicity or DNA adduct forming potential of this compound in isolated cells. However, understanding the mechanism of genotoxicity for the parent compound, CPA, provides a basis for predicting the potential properties of its metabolite.

CPA has been shown to be genotoxic, causing the formation of DNA adducts in primary cultures of both rat and human hepatocytes nih.govnih.govresearchgate.net. The structural features of CPA considered critical for its genotoxic activity include the double bond at the C6-C7 position and the chloro-substituent at C6 nih.govwisdomlib.org. The bioactivation pathway is thought to involve the reduction of the keto group at C-3, followed by sulfonation, which creates a reactive intermediate capable of binding to DNA wisdomlib.orgaacrjournals.orgoup.com.

Given that this compound has a keto group at the C6 position, it lacks the C6-chloro group and the C6=C7 double bond. This significant structural difference suggests that its potential for genotoxicity would likely differ substantially from that of CPA, though experimental verification is absent in the literature. Another CPA metabolite, 6,7-epoxycyproterone acetate, was found to be non-mutagenic in Salmonella typhimurium iarc.fr.

Influence of this compound on Intracellular Signaling Pathways (e.g., NF-κB Pathway)

No research data is available concerning the influence of this compound on intracellular signaling pathways such as the NF-κB pathway. The parent molecule, CPA, has been shown to modulate signaling pathways, for example by upregulating the transcription factor CHOP, which in turn increases DR5 expression and sensitizes prostate cancer cells to TRAIL-induced apoptosis mdpi.com. There are also known interactions and mutual repression between steroid receptor signaling and the NF-κB pathway scispace.com, but the specific role of this compound in these complex interactions has not been explored.

Impact on Steroidogenesis in Cellular Systems (e.g., Ovarian Cells, Testicular Tissue)

The impact of this compound on steroidogenesis in cellular systems like ovarian or testicular cells in vitro has not been reported. Studies on the parent compound, CPA, have demonstrated direct inhibitory effects on steroid biosynthesis. In isolated guinea-pig adrenal cells and carp (B13450389) gonads, CPA inhibits enzymes such as 21-hydroxylase and the 3-beta-ol-dehydrogenase-delta 4,5-isomerase complex, leading to altered production of cortisol, aldosterone, and androgens nih.govresearchgate.net. The activity of the 6-keto metabolite in these steroidogenic pathways is currently undefined.

Preclinical in Vivo Studies of 6 Keto Cyproterone Acetate in Research Models

Investigation of 6-Keto Cyproterone (B1669671) Acetate (B1210297) in Rodent Models for Hormone-Responsive Tissues (e.g., Ventral Prostate, Liver)

Specific research investigating the direct effects of 6-Keto Cyproterone Acetate on hormone-responsive tissues such as the ventral prostate and liver in rodent models is not detailed in the available literature. However, extensive research on its parent compound, Cyproterone Acetate (CPA), offers significant insights into its potential areas of activity.

CPA is known to exert potent antiandrogenic effects. In studies involving juvenile male Wistar rats, CPA has been shown to be more potent in its antiandrogenic activity than other compounds like drospirenone. fda.gov This activity is demonstrated by its ability to antagonize the testosterone (B1683101) propionate-induced growth of accessory sex glands, including the seminal vesicles and ventral prostate. fda.gov For instance, in castrated, testosterone propionate-treated juvenile male rats, orally administered CPA effectively antagonized the growth of these androgen-dependent tissues. fda.gov

The liver is another significant target tissue for CPA. In rats, CPA is known to be a potent inducer of liver growth and has been observed to cause liver tumors, with a higher incidence in females. researchgate.net This effect has been attributed to a combination of strong hepato-mitogenic activity and sex-specific genotoxicity. researchgate.netresearchgate.net Studies have shown that CPA can be activated to DNA-damaging intermediates in the liver of female rats, leading to the formation of DNA adducts. researchgate.netresearchgate.net Furthermore, dose-related increases in liver weights have been observed in rats treated with CPA. e-lactancia.org

Table 1: Effects of Cyproterone Acetate on Hormone-Responsive Tissues in Rodent Models

| Tissue | Rodent Model | Observed Effects of Cyproterone Acetate (CPA) | Reference |

| Ventral Prostate | Juvenile Male Wistar Rats | Antagonized testosterone propionate-induced growth. | fda.gov |

| Liver | Rats | Induction of liver growth, formation of liver tumors (higher incidence in females), dose-related increase in liver weight, formation of DNA adducts in female rat liver. | researchgate.netresearchgate.nete-lactancia.org |

| Seminal Vesicles | Juvenile Male Wistar Rats | Antagonized testosterone propionate-induced growth. | fda.gov |

Endocrine Disrupting Potential of this compound in Aquatic or Mammalian Research Models

Direct studies on the endocrine-disrupting potential of this compound are not specified in the provided research. However, the endocrine-disrupting properties of its parent compound, Cyproterone Acetate (CPA), have been investigated in both aquatic and mammalian models.

Effects on Steroid Hormone Levels in Model Organisms

CPA exhibits potent antigonadotropic effects due to its progestogenic activity. wikipedia.org In male rats, CPA administration can lead to a reduction in serum testosterone levels. oup.com It achieves this by exerting a negative feedback effect on the hypothalamo-pituitary axis, which in turn inhibits the secretion of luteinizing hormone (LH) and subsequently reduces testicular testosterone production. e-lactancia.orgwikipedia.org In male rhesus monkeys, administration of CPA led to a suppression of serum testosterone levels. nih.gov

In aquatic species, the effects of CPA on steroid hormone levels have also been noted. While specific quantitative data on hormone level changes in aquatic organisms were not detailed in the provided search results, the mechanism of action suggests a potential for disruption of endogenous steroid hormone balance. umweltbundesamt.de

Table 2: Effects of Cyproterone Acetate on Steroid Hormone Levels

| Model Organism | Hormone | Effect of Cyproterone Acetate (CPA) | Reference |

| Male Rats | Testosterone | Reduction in serum levels. | oup.com |

| Male Rhesus Monkeys | Testosterone | Suppression of serum levels. | nih.gov |

| General (Mechanism) | Luteinizing Hormone (LH) | Inhibition of secretion. | e-lactancia.orgwikipedia.org |

| General (Mechanism) | Testicular Testosterone | Diminished production. | e-lactancia.orgwikipedia.org |

Impact on Reproductive Endpoints in Non-Human Species

The antiandrogenic and progestogenic activities of CPA translate to significant impacts on reproductive endpoints in various non-human species.

In male rhesus monkeys, CPA treatment resulted in degenerative changes in the morphology of the seminiferous tubules and epididymis, leading to spermatogenic arrest. nih.gov Alterations in the protein profile of spermatozoa during their transit through the epididymis were also observed. nih.gov

In male rams and bucks, short-term administration of CPA negatively affected several semen characteristics, including total sperm count, sperm motility, and morphology. Specifically, in rams, CPA treatment led to a reduction in sperm head length, area, and perimeter.

In aquatic species like the mummichog (Fundulus heteroclitus), CPA has been used as a model anti-androgen to study its effects on reproductive endocrine endpoints. Progestins, including CPA, have been found to impact fish at environmentally relevant concentrations, potentially compromising reproduction. researchgate.net

Table 3: Impact of Cyproterone Acetate on Reproductive Endpoints in Non-Human Species

| Species | Reproductive Endpoint | Observed Impact of Cyproterone Acetate (CPA) | Reference |

| Male Rhesus Monkey | Testicular & Epididymal Structure | Degenerative changes, spermatogenic arrest. | nih.gov |

| Male Rhesus Monkey | Sperm Protein Profile | Alterations during epididymal transit. | nih.gov |

| Ram (Ovis aries) | Semen Characteristics | Negative effects on sperm count, motility, and morphology. | |

| Ram (Ovis aries) | Sperm Head Morphometry | Reduction in length, area, and perimeter. | |

| Buck (Capra hircus) | Semen Characteristics | Negative effects on sperm motility and morphology. | |

| Fish (General) | Reproduction | Potential for compromise at environmental concentrations. | researchgate.net |

Pharmacokinetic Profiling of this compound in Animal Models (e.g., absorption, distribution, excretion)

Specific pharmacokinetic data for this compound in animal models is not available in the provided search results. The pharmacokinetic profile of its parent compound, Cyproterone Acetate (CPA), has been studied in several animal species.

Following oral administration, CPA is generally well-absorbed. e-lactancia.org Peak plasma concentrations are typically reached within 1 to 4 hours. e-lactancia.org The elimination half-life of CPA is relatively slow in most species, ranging from 1 to 2 days. e-lactancia.org

Excretion of CPA occurs through both urine and feces. In most species, the ratio of urinary to fecal excretion is approximately 4:6. e-lactancia.org The primary metabolite of CPA identified in plasma and tissues is 15β-hydroxy-cyproterone acetate. e-lactancia.org In humans, dogs, and rhesus monkeys, CPA is metabolized to 15β-hydroxy-CPA, while in rats, it is metabolized to 3α-hydroxy-CPA. nih.gov

Table 4: Pharmacokinetic Parameters of Cyproterone Acetate in Animal Models

| Parameter | Animal Species | Finding for Cyproterone Acetate (CPA) | Reference |

| Absorption | General | Well-absorbed after oral administration. | e-lactancia.org |

| Time to Peak Plasma Level | General | 1 - 4 hours. | e-lactancia.org |

| Elimination Half-Life | Most species | 1 - 2 days. | e-lactancia.org |

| Route of Excretion | Most species | Urine and feces (approx. 4:6 ratio). | e-lactancia.org |

| Major Metabolite | Humans, Dogs, Rhesus Monkeys | 15β-hydroxy-cyproterone acetate. | e-lactancia.orgnih.gov |

| Major Metabolite | Rats | 3α-hydroxy-CPA. | nih.gov |

Tissue Distribution and Accumulation of this compound in Research Animals

There is no specific information regarding the tissue distribution and accumulation of this compound in research animals within the provided search results. However, due to its lipophilic nature, its parent compound, Cyproterone Acetate (CPA), is known to be taken up and concentrated in the liver and fatty tissues across various animal species. e-lactancia.org The primary compounds found in tissues and plasma are CPA itself and its metabolite, 15β-hydroxy-cyproterone acetate. e-lactancia.org

Analytical Methodologies for Research Applications of 6 Keto Cyproterone Acetate

Development and Validation of Chromatographic Methods for Quantification

Chromatographic techniques are central to the analysis of 6-Keto Cyproterone (B1669671) Acetate (B1210297), offering high-resolution separation from the parent compound and other related substances.

High-Performance Liquid Chromatography (HPLC) for 6-Keto Cyproterone Acetate

High-Performance Liquid Chromatography (HPLC) is a primary method for the identification and quantification of this compound, which is recognized in pharmacopeial standards as 'Cyproterone Acetate EP Impurity E'. clearsynth.comallmpus.comchemicalbook.com The purity of commercially available this compound reference standards is typically confirmed to be above 95% using HPLC. lgcstandards.comlgcstandards.com

A stability-indicating reverse-phase HPLC (RP-HPLC) method has been developed for the determination of Cyproterone Acetate and its related substances, including Impurity E. sphinxsai.com This method is crucial for quantifying the impurity in active pharmaceutical ingredients (API). The method's specificity allows it to separate the main compound from its degradation products and impurities. sphinxsai.com Key parameters for a validated method to quantify Cyproterone Acetate Impurity E are detailed in the table below. sphinxsai.com

| Parameter | Condition |

|---|---|

| Mobile Phase | Water: Acetonitrile (60:40, v/v) |

| Flow Rate | 1.5 mL/min |

| Column Temperature | 25°C |

| Detection Wavelength | 254 nm (Photodiode Array) |

| Relative Retention Time (RRT) of Impurity E | ~0.27 |

The method was validated according to International Council for Harmonisation (ICH) guidelines for specificity, accuracy, precision, linearity, and robustness. sphinxsai.com

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound

Gas Chromatography-Mass Spectrometry (GC-MS) offers high specificity for the analysis of steroids, though it often requires derivatization to increase the volatility of the compounds. core.ac.uk While specific GC-MS methods for this compound are not extensively detailed in the literature, methods developed for the parent compound, Cyproterone Acetate, provide a strong foundation. GC-MS has been shown to be superior to radioimmunoassay (RIA) in terms of specificity for Cyproterone Acetate, as it can distinguish the parent drug from its metabolites, such as 15β-hydroxycyproterone acetate. nih.gov

A simultaneous capillary GC method has been successfully used for the determination of underivatized Cyproterone Acetate and its active metabolite 15β-hydroxycyproterone acetate in urine, demonstrating the feasibility of analyzing related steroid structures without derivatization on a non-polar capillary column. researchgate.net However, for many steroids, GC-MS analysis can be challenging due to thermal decomposition of the analytes in the hot injector, making LC-MS a more common alternative. core.ac.uk

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound in Biological Matrices

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the state-of-the-art technique for quantifying steroids in complex biological matrices due to its exceptional sensitivity and selectivity. core.ac.ukumweltbundesamt.de For keto-androgens like this compound, chemical derivatization can significantly enhance detection sensitivity. nih.gov

A key strategy involves the derivatization of the keto-functional group with Girard P reagent. This process introduces a permanently charged quaternary ammonium (B1175870) group, which improves the ionization efficiency of the steroid in the mass spectrometer's electrospray source. nih.gov This derivatization, combined with stable isotope dilution, allows for highly specific and sensitive quantification. nih.gov

A fully automated method using on-line solid-phase extraction (SPE) coupled with LC-MS/MS has been validated for the parent compound, Cyproterone Acetate, in human plasma. uliege.be This approach demonstrates the potential for high-throughput analysis in clinical and research settings. The use of stable isotope-labeled internal standards, such as Cyproterone Acetate-D3, is recommended to improve the accuracy of quantification by correcting for matrix effects and variations in instrument response. veeprho.com

| Parameter | Description |

|---|---|

| Derivatization Agent | Girard P (for keto-steroids) to enhance ionization. nih.gov |

| Sample Preparation | On-line Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). core.ac.ukuliege.be |

| Ionization Mode | Electrospray Ionization (ESI), positive ion mode. uliege.be |

| Internal Standard | Stable isotope-labeled analogue (e.g., Cyproterone Acetate-D3) for accurate quantification. veeprho.com |

| LC Mobile Phase (Example) | Water, methanol, and formic acid mixtures. uliege.be |

Electrochemical Methods for Detection of this compound

Electrochemical methods offer a sensitive and cost-effective alternative for the determination of electroactive compounds like steroids. The analysis of Cyproterone Acetate has been successfully demonstrated using voltammetric techniques, which are applicable to this compound due to the presence of electrochemically active keto groups. nih.gov

The voltammetric behavior of Cyproterone Acetate has been studied using direct current (DCt) and differential pulse polarography (DPP) at a dropping mercury electrode (DME). nih.gov The method is based on the reduction of the carbonyl group conjugated with a double bond. nih.gov The reduction is pH-dependent, with well-defined cathodic waves observed over a pH range of 4 to 11.8 in a Britton-Robinson buffer. nih.gov

More recent developments include modified electrodes to enhance sensitivity. A glassy carbon electrode modified with a composite of multi-walled carbon nanotubes and gold nanoparticles has been used for the quantitative detection of Cyproterone Acetate, resulting in a substantial increase in the current peak signal. mdpi.comsemanticscholar.org

| Technique | Parameters/Findings |

|---|---|

| Differential Pulse Polarography (DPP) | Based on the reduction of the keto group at a dropping mercury electrode (DME). nih.gov |

| Working pH | Optimal signal in Britton-Robinson buffer at pH 10. nih.gov |

| Detection Limit (LOD) for Cyproterone Acetate | As low as 0.13 µg/mL using DPP. nih.gov |

| Modified Electrode Sensor | Glassy carbon electrode with multi-walled carbon nanotubes and gold nanoparticles enhances the signal for Cyproterone Acetate detection. mdpi.comsemanticscholar.org |

Spectrophotometric Assays for this compound Research

UV-Vis spectrophotometry provides a simple and accessible method for the quantification of steroids. The European Pharmacopoeia specifies the use of ultraviolet absorption spectrophotometry to assay the purity of Cyproterone Acetate. iarc.fr

For mixtures, derivative spectrophotometry can be employed to resolve overlapping spectra. A first-derivative UV spectrophotometric method was developed for the simultaneous determination of Cyproterone Acetate and Estradiol Valerate. fabad.org.tr By measuring the first-derivative absorbance values at the zero-crossing points of the interfering substance, each compound can be quantified independently. Furthermore, pH-induced difference spectrophotometry can be used for phenolic steroids, though this is less applicable to this compound, whose UV spectrum is not significantly affected by pH changes. fabad.org.tr The basic principle of using derivative spectra to eliminate matrix interference and enhance specificity could be applied to the analysis of this compound in research samples.

Methodologies for Isolation and Purification of this compound from Biological Samples

Effective isolation and purification are critical preliminary steps for the accurate quantification of this compound from complex biological samples. The choice of method depends on the sample matrix and the required purity.

Solid-Phase Extraction (SPE): This is a widely used technique for cleaning up and concentrating analytes from aqueous samples like plasma, urine, and environmental water. For steroids, reversed-phase C18 cartridges are commonly used. umweltbundesamt.de A subsequent clean-up step using silica (B1680970) gel cartridges can further remove interferences. umweltbundesamt.de On-line SPE systems can be coupled directly to LC-MS/MS instruments for a fully automated workflow, reducing sample handling and analysis time. uliege.be

Liquid-Liquid Extraction (LLE): LLE is a classic method for extracting analytes based on their differential solubility in two immiscible liquids. For steroids in plasma, a mixture of ethyl ether and hexane (B92381) has been used to extract the compounds from the aqueous plasma matrix after basification. core.ac.uk

Thin-Layer Chromatography (TLC): Preparative TLC can be used to isolate metabolites for identification purposes. The 15-beta-hydroxy metabolite of Cyproterone Acetate was successfully isolated and identified from plasma and urine using TLC, a technique that could similarly be applied to the isolation of the 6-Keto metabolite. nih.gov

Sample Homogenization: For solid samples like tissue or skin, initial homogenization is required. A procedure for extracting Cyproterone Acetate from skin layers involved freezing the sample with liquid nitrogen followed by homogenization, extraction with methanol, and centrifugation to separate the analyte. nih.gov

Structure Activity Relationship Sar and Rational Design of 6 Keto Cyproterone Acetate Analogs

Elucidation of Key Structural Motifs for 6-Keto Cyproterone (B1669671) Acetate's Biological Activity

The biological activity of 6-Keto Cyproterone Acetate (B1210297) is intrinsically linked to its steroidal framework and the specific arrangement of its functional groups. While direct research elucidating the specific structural motifs for 6-Keto Cyproterone Acetate is limited, inferences can be drawn from the well-documented structure-activity relationships of related steroid hormones.

The core of its structure is the cycloperhydrophenanthrene ring system, a common feature among steroids that provides the necessary scaffold to interact with steroid hormone receptors. Key functional groups attached to this scaffold are responsible for the molecule's specific biological profile. The acetate group at C17 is crucial for its activity. For instance, in the parent compound, cyproterone acetate, this group is vital for its progestational and antiandrogenic effects. nih.gov

The ketone group at the C6 position is a distinguishing feature of this compound. The presence and position of keto and hydroxyl groups on the steroid nucleus significantly influence receptor binding and biological response. For example, in androstene hormones, the position of a hydroxyl group at C17 can dramatically alter biological actions. nih.gov Similarly, the introduction of a keto group at C6 in the cyproterone acetate structure likely modifies its interaction with target receptors, although the precise impact on its antiandrogenic or other hormonal activities requires further investigation.

The Δ4 double bond in the A-ring of the steroid is another critical motif. This feature, along with the ketone at C3, is common in many active steroids and is known to be important for binding to the androgen receptor. wiley-vch.de Modifications to this region, such as the introduction of a 1α,2α-methylene group in cyproterone acetate, are known to enhance antiandrogenic activity. nih.gov The retention of this feature in this compound suggests its importance for its biological function.

Comparative SAR Studies of this compound with Related Steroids (e.g., Cyproterone Acetate)

Comparative structure-activity relationship (SAR) studies provide valuable insights into how subtle molecular modifications can lead to significant changes in biological activity. When comparing this compound to its parent compound, Cyproterone Acetate, the most prominent difference is the introduction of a ketone group at the C6 position.

Cyproterone Acetate is a potent antiandrogen with progestational activity. google.com Its antiandrogenic effects are attributed to its ability to compete with androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) for binding to the androgen receptor. wiley-vch.de Key structural features of Cyproterone Acetate contributing to its activity include the 17α-acetoxy group, the 6-chloro substituent, and the 1α,2α-methylene group. nih.gov

The introduction of a keto group at C6 to form this compound would be expected to alter the electronic and steric properties of the molecule in the vicinity of the B-ring. This could influence its binding affinity and selectivity for various steroid receptors. For example, in other steroid series, modifications at the C6 position have been shown to modulate biological activity. In the case of megestrol (B1676162) acetate, the introduction of a double bond between C6 and C7, relative to medroxyprogesterone (B1676146) acetate, alters its progestational profile. nih.gov

| Compound | Key Structural Features | Known Biological Activity |

| Cyproterone Acetate | 17α-acetoxy, 6-chloro, 1α,2α-methylene, Δ4,6-diene-3-one | Potent antiandrogen, progestin nih.govgoogle.com |

| This compound | 17α-acetoxy, 6-keto, Δ4-ene-3-one | Impurity of Cyproterone Acetate chemicalbook.com |

| Megestrol Acetate | 17α-acetoxy, 6-methyl, Δ4,6-diene-3-one | Progestin nih.gov |

| Chlormadinone (B195047) Acetate | 17α-acetoxy, 6-chloro, Δ4,6-diene-3-one | Progestin, antiandrogen nih.gov |

Design and Synthesis of Novel this compound Derivatives

The design and synthesis of novel derivatives of this compound would likely be aimed at optimizing its biological profile, for instance, by enhancing its primary activity, improving selectivity, or reducing off-target effects. The synthesis of such derivatives would typically start from a suitable steroid precursor.

The synthesis of related steroid derivatives often involves multi-step processes. For example, the synthesis of Cyproterone Acetate itself can be achieved from solasodine (B1681914) in a series of steps. google.comgoogle.com A potential synthetic route to novel this compound derivatives could involve the initial synthesis of the 6-keto steroid core, followed by the introduction of various substituents at different positions.

For instance, modifications could be made to the 17α-substituent. While an acetate group is present in this compound, other ester or ether functionalities could be introduced to explore their impact on activity and pharmacokinetics. The synthesis of spiro-δ-lactones at position 17 of an androstane (B1237026) backbone has been explored as a strategy to inhibit 17β-hydroxysteroid dehydrogenases, demonstrating that modifications at this position can lead to novel biological activities. mdpi.com

Another area for derivatization is the A-ring. The introduction of different substituents or fused ring systems onto the A-ring of dihydrotestosterone has been shown to yield potent androgen receptor antagonists. theses.cz Similar strategies could be applied to the this compound scaffold to develop new compounds with improved antiandrogenic properties.

The synthesis of these novel derivatives would require a range of organic chemistry reactions, including oxidations, reductions, substitutions, and coupling reactions, to modify the steroid backbone and introduce the desired functional groups. mdpi.comnih.gov

Impact of Stereochemistry on the Biological Activities of this compound

The stereochemistry of a steroid molecule is a critical determinant of its biological activity. The specific three-dimensional arrangement of atoms and functional groups dictates how the molecule fits into the binding pocket of its target receptor. Even subtle changes in stereochemistry can lead to a complete loss of activity or even a switch from an agonist to an antagonist profile.

In the context of this compound, the stereochemistry at multiple chiral centers within the steroid nucleus is fixed and essential for its activity. The trans-fusion of the B, C, and D rings creates a relatively rigid structure that presents its functional groups in a specific orientation.

The stereochemistry at C17 is particularly important. The 17α-acetoxy group is a key feature of Cyproterone Acetate and its derivatives. In general, for androgens, a 17β-hydroxyl group is essential for high-affinity binding to the androgen receptor. wiley-vch.de The presence of a bulky substituent at the 17α-position, as seen in Cyproterone Acetate, often contributes to its antagonistic properties. The epimerization of the hydroxyl group at C17 in other steroid series has been shown to significantly impact biological activity. nih.gov

Furthermore, the stereochemistry of the 1α,2α-methylene group in the parent compound, Cyproterone Acetate, is crucial for its enhanced antiandrogenic activity. nih.gov While this compound itself does not possess this cyclopropane (B1198618) ring, any future design of analogs could reintroduce this feature with a specific stereochemistry to modulate activity.

The stereochemical configuration of substituents on the steroid ring system can also have a profound effect. For example, the orientation of a hydroxyl group at C7 in androstene hormones significantly affects their biological activity. nih.gov Similarly, the stereochemistry of any new substituents introduced into the this compound scaffold would be expected to have a significant impact on the resulting biological activity.

Theoretical and Computational Studies on 6 Keto Cyproterone Acetate

Molecular Docking Simulations of 6-Keto Cyproterone (B1669671) Acetate (B1210297) with Target Receptors

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The primary target for Cyproterone Acetate and its analogs is the Androgen Receptor (AR), a key protein in the signaling pathway of androgens like testosterone (B1683101).

Docking of Cyproterone Acetate with the Androgen Receptor: Docking simulations of CPA into the AR ligand-binding domain reveal critical interactions that stabilize the complex and are responsible for its antagonistic activity. mdpi.com A key feature of CPA's binding is the accommodation of its bulky steroidal structure within the hydrophobic pocket of the receptor. The binding is anchored by several key hydrogen bonds. For instance, the keto group of CPA has been shown to interact with the side chain of Thr877 in the wild-type receptor. mdpi.com

A representative set of interactions for the parent compound, Cyproterone Acetate, within the Androgen Receptor LBP is detailed below.

| Interacting Residue | Type of Interaction | Ligand Group Involved |

| Arg-752 | Hydrogen Bond | 3-keto group |

| Gln-711 | Hydrogen Bond | 3-keto group |

| Asn-705 | Hydrogen Bond | 17β-acetyl group |

| Thr-877 | Hydrogen Bond / Steric | 3-keto group / Steroid Core |

| Trp-741 | Hydrophobic / van der Waals | Steroid Core |

| Met-895 | Hydrophobic / van der Waals | Steroid Core |

This table is based on interactions reported for the parent compound, Cyproterone Acetate.

Molecular Dynamics (MD) Simulations of 6-Keto Cyproterone Acetate-Receptor Complexes

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, offering a view of its stability, conformational changes, and the persistence of interactions identified in static docking poses.

As with docking, direct MD simulation studies on the this compound-AR complex are not found in current literature. However, MD simulations of the CPA-AR complex have been instrumental in elucidating its mechanism of antagonism. scispace.com

Findings from MD Simulations of the CPA-AR Complex: MD simulations have demonstrated that when the AR is bound to an agonist like dihydrotestosterone (B1667394) (DHT), the C-terminal helix of the ligand-binding domain, known as Helix 12 (H12), adopts a "closed" conformation. This conformation creates a binding surface for coactivator proteins, which is essential for initiating gene transcription. In contrast, simulations show that when the AR is bound to an antagonist like CPA, H12 is displaced and adopts an "open" or displaced conformation. scispace.com This prevents the recruitment of coactivators, thereby blocking receptor activation. Simulations of the CPA-bound AR confirm a stable antagonist conformation where the bulk of the CPA molecule sterically hinders H12 from adopting the agonist position. scispace.commdpi.com

Conformational Rigidity: The C6-keto group could alter the flexibility of the steroid's A-ring, which might affect the subtle conformational adjustments of the ligand-receptor complex over the course of the simulation.

Solvent Interactions: The polar keto group would influence the network of water molecules at the ligand-receptor interface, which can play a crucial role in the stability and dynamics of the complex.

In Silico Prediction of Metabolic Pathways for this compound

In silico metabolism prediction uses computational algorithms to foresee how a molecule might be transformed by metabolic enzymes, primarily the Cytochrome P450 (CYP) superfamily. portico.org This is crucial for understanding a compound's duration of action and potential for forming active or reactive metabolites.

No specific metabolic prediction studies for this compound have been published. However, the metabolic fate of the parent compound, CPA, is well-characterized, and general principles of steroid metabolism can be applied to predict the pathways for its 6-keto derivative. The primary metabolic reactions for steroids involve hydroxylation and reduction of keto groups.

Known Metabolism of Cyproterone Acetate: The metabolism of CPA is complex and involves several enzymatic steps. A major pathway is hydroxylation at various positions on the steroid nucleus. Another key transformation is the reduction of the ketone at the C3 position.

Predicted Metabolic Pathways for this compound: Based on the known metabolism of steroids and CPA, the following metabolic transformations would be predicted for this compound in silico.

| Metabolic Reaction | Site on Molecule | Predicted Product | Enzyme Family |

| Keto Reduction | C6-keto group | 6-hydroxy-cyproterone acetate | Carbonyl Reductases |

| Keto Reduction | C3-keto group | 3-hydroxy-6-keto-cyproterone acetate | Carbonyl Reductases |

| Keto Reduction | C20-keto group | 6-keto-20-hydroxy-cyproterone acetate | Carbonyl Reductases |

| Hydroxylation | Various (e.g., C15) | Hydroxylated derivatives of 6-Keto CPA | Cytochrome P450s (e.g., CYP3A4) |

| Deacetylation | C17-acetate | 6-Keto Cyproterone | Esterases |

The most probable initial metabolic steps would involve the reduction of the three available ketone groups at positions C3, C6, and C20 to their corresponding hydroxyl forms. The new 6-keto group would be a prime target for ketoreductases, similar to the other ketones present in the molecule. Subsequent hydroxylation at other sites on the steroid core by CYP enzymes would also be expected, leading to a variety of more polar metabolites destined for excretion.

Future Directions and Research Gaps for 6 Keto Cyproterone Acetate

Exploration of Undiscovered Biochemical Pathways of 6-Keto Cyproterone (B1669671) Acetate (B1210297)

The complete metabolic fate and biochemical interactions of 6-Keto Cyproterone Acetate remain largely uncharacterized. Future research should aim to elucidate its metabolic pathways, distinct from those of the parent compound, Cyproterone Acetate. Key areas for investigation include:

Enzymatic Conversion: Identifying the specific enzymes responsible for the formation of this compound from Cyproterone Acetate and any subsequent downstream metabolites. While Cytochrome P450 enzymes are implicated in the metabolism of progestins, the specific isozymes acting on this compound are unknown. nih.gov

Receptor Binding Affinity: Quantifying the binding affinity of this compound to various steroid hormone receptors, including androgen, progesterone (B1679170), and glucocorticoid receptors. This would help to understand its potential hormonal or anti-hormonal activities.

Cellular Transport and Distribution: Investigating the mechanisms by which this compound enters and is distributed within cells and tissues.

Metabolic Clearance: Determining the rate and pathways of its elimination from the body.

Novel In Vitro and In Vivo Model Systems for Studying this compound's Biological Impact

To understand the biological significance of this compound, the development of specific and sensitive model systems is crucial.

In Vitro Models:

Reporter Gene Assays: Utilizing cell lines (e.g., U2-OS, CHO, MCF-7) containing reporter genes responsive to steroid hormone receptors to screen for agonistic or antagonistic activities of this compound. oup.comoup.comresearchgate.net These assays can provide initial insights into its potential effects on androgen and estrogen receptor signaling. oup.comoup.com

3D Cell Cultures and Organoids: Employing more complex in vitro systems, such as prostate or liver organoids, to study the compound's effects in a more physiologically relevant context.

High-Throughput Screening: Using automated screening technologies to test the effects of this compound across a wide range of cell lines and molecular targets. oup.com

In Vivo Models:

Animal Models: While traditional animal models like the Hershberger assay in rats have been used for assessing androgenic activity of compounds like Cyproterone Acetate, models specifically investigating the effects of this compound are needed. oup.comoup.comresearchgate.net This could involve administering the purified compound to animal models to observe its physiological and behavioral effects.

Genetically Engineered Models: Developing transgenic or knockout animal models where specific metabolic enzymes or hormone receptors are altered to better understand the compound's mechanism of action.

Advanced Analytical Techniques for Trace-Level Detection of this compound in Complex Matrices

The development of highly sensitive and selective analytical methods is essential for accurately quantifying this compound in biological and environmental samples.

Mass Spectrometry-Based Methods:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is the preferred method for the quantitative analysis of synthetic progestins from various matrices due to its high selectivity and sensitivity. researchgate.net It can be further optimized for the specific detection of this compound.

High-Resolution Mass Spectrometry (HRMS): Techniques like UPLC-TOF-MS and UPLC-qTOF-MS/MS offer even greater specificity and can be used to identify and quantify trace levels of the compound and its metabolites. researchgate.net

Sample Preparation Techniques:

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE): These are common extraction techniques for steroidal hormones. researchgate.net

Miniaturized Techniques: Developing methods like solid-phase microextraction (SPME) and liquid-phase microextraction (LPME) can reduce sample volume and analysis time. researchgate.net

Below is a table summarizing advanced analytical techniques applicable for the detection of steroidal compounds.

| Analytical Technique | Abbreviation | Key Advantages |

| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | High selectivity and sensitivity for quantitative analysis. researchgate.net |

| Ultra-Performance Liquid Chromatography-Time of Flight Mass Spectrometry | UPLC-TOF-MS | High resolution and mass accuracy for identification. researchgate.net |